

# Unveiling Aphadilactone B: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Aphadilactone B*

Cat. No.: *B15589806*

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Shanghai, China – December 4, 2025 – Newly compiled technical findings shed light on the discovery, characterization, and potential therapeutic applications of **Aphadilactone B**, a novel diterpenoid dimer. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, biological activities, and the experimental protocols utilized in its study.

**Aphadilactone B** is part of a group of four related compounds, Aphadilactones A-D, which were first isolated from a plant belonging to the Meliaceae family. These compounds have garnered significant interest due to their demonstrated biological activities, including inhibitory effects on diacylglycerol O-acyltransferase (DGAT) and antimalarial properties.<sup>[1]</sup> Further research has also explored the antimalarial potential of related diterpenoid dimers from *Aphanamixis grandifolia*, which possess a novel carbon skeleton.<sup>[1]</sup>

## Physicochemical Characteristics of Aphadilactone B

Detailed structural and physicochemical data for **Aphadilactone B** are crucial for its synthesis and further investigation. While specific quantitative data for **Aphadilactone B** was not available in the public domain at the time of this compilation, the general class of Aphadilactones has been characterized.

Table 1: Spectroscopic and Physicochemical Data for Aphadilactone Analogs

Parameter	Data for Related Diterpenoid Dimers	Source
Molecular Formula	C <sub>40</sub> H <sub>52</sub> O <sub>8</sub> (for Aphadilactone A)	J Org Chem. 2013;79:599–607
Molecular Weight	660.8 g/mol (for Aphadilactone A)	[2]
<sup>1</sup> H NMR	Complex spectral data indicative of a dimeric structure	J Org Chem. 2013;79:599–607
<sup>13</sup> C NMR	Multiple quaternary and methine carbons confirming the complex scaffold	J Org Chem. 2013;79:599–607
Mass Spectrometry	High-resolution mass spectrometry data confirms the molecular formula	J Org Chem. 2013;79:599–607
Crystal Structure	X-ray crystallography reveals a unique carbon skeleton	Org Biomol Chem. 2016;14:957–962

## Biological Activity

**Aphadilactone B** and its related compounds have shown promising biological activities, particularly in the context of metabolic and infectious diseases.

Table 2: Bioactivity Data for Aphadilactones

Assay	Target	Result (IC <sub>50</sub> )	Source
DGAT Inhibition	Diacylglycerol O-acyltransferase	Data not publicly available	J Org Chem. 2013;79:599–607
Antimalarial Activity	Plasmodium falciparum	Potent activity observed	[1]

## Experimental Protocols

The following section details the generalized experimental methodologies for the isolation and characterization of Aphadilactones, based on the available literature.

### Isolation of Aphadilactones

The isolation of Aphadilactones A-D was achieved from the powdered, air-dried plant material of a species from the Meliaceae family. A multi-step extraction and chromatographic process was employed:

- **Extraction:** The plant material was extracted with an organic solvent (e.g., ethanol or methanol) at room temperature.
- **Partitioning:** The crude extract was then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.
- **Chromatography:** The active fraction (typically the ethyl acetate fraction) was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Aphadilactones.

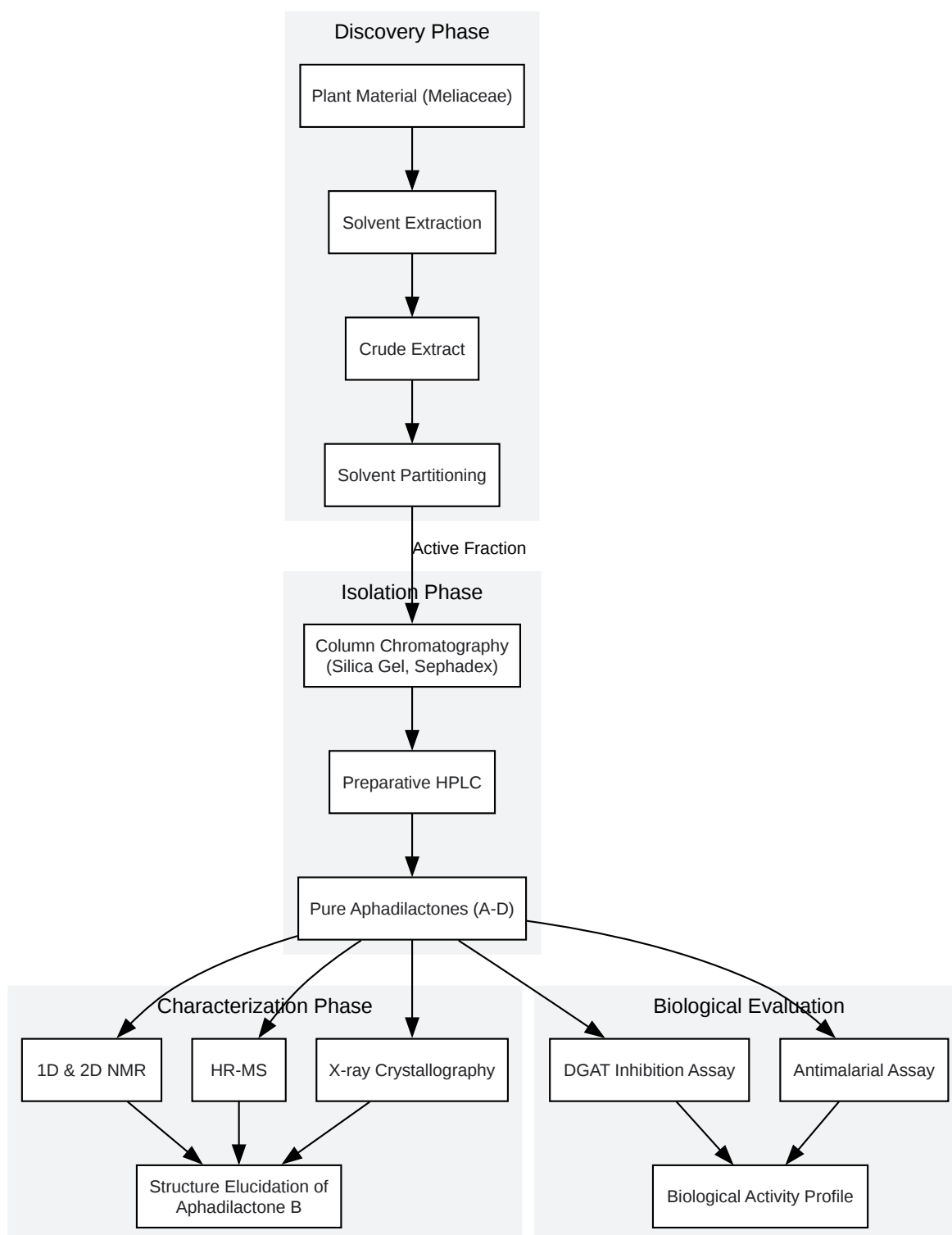
### Structural Elucidation

The chemical structures of the Aphadilactones were determined using a combination of spectroscopic techniques:

- **1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:** Including  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.
- **High-Resolution Mass Spectrometry (HRMS):** To determine the elemental composition and molecular formula.
- **X-ray Crystallography:** To determine the absolute stereochemistry and three-dimensional structure of the molecule.

## Visualizing the Research Workflow

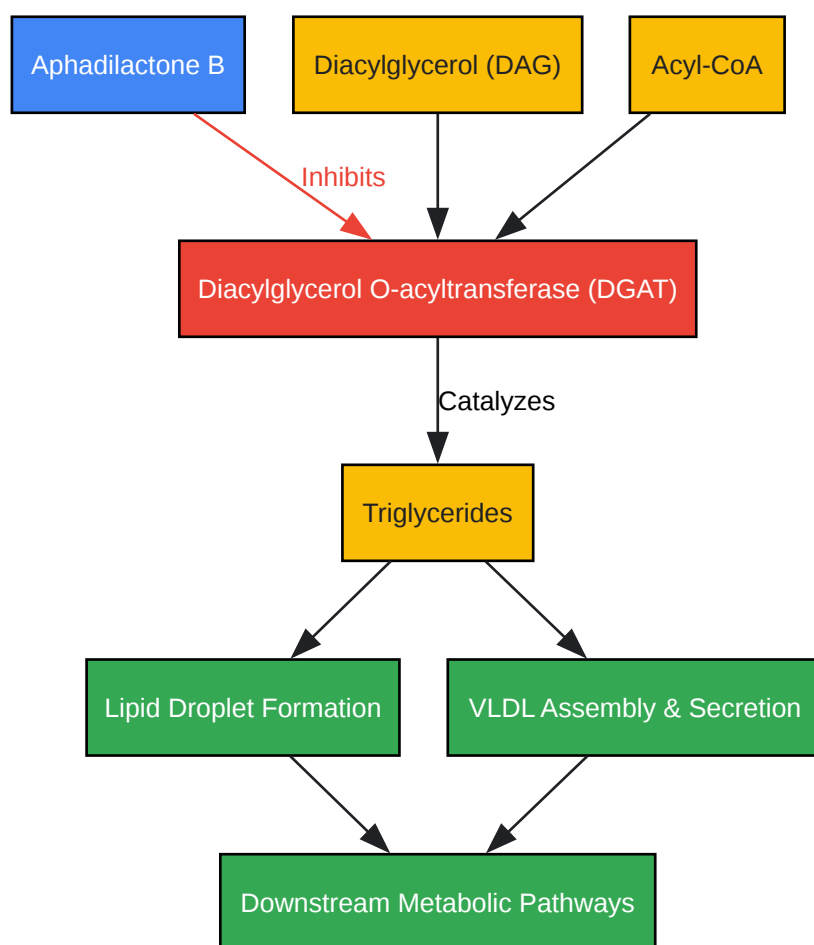
To better understand the process of discovering and characterizing **Aphadilactone B**, the following workflow diagram is provided.



[Click to download full resolution via product page](#)Discovery and Characterization Workflow for **Aphadilactone B**.

## Potential Signaling Pathways

The inhibitory activity of Aphadilactones on DGAT suggests a potential role in modulating lipid metabolism. DGAT is a key enzyme in the synthesis of triglycerides. By inhibiting this enzyme, **Aphadilactone B** could potentially impact signaling pathways related to metabolic disorders.

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## References

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